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molecular formula C9H7ClO B108033 7-Chloro-1-indanone CAS No. 34911-25-6

7-Chloro-1-indanone

Cat. No. B108033
M. Wt: 166.6 g/mol
InChI Key: YNFZQNGHYQYLCF-UHFFFAOYSA-N
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Patent
US09409917B2

Procedure details

This compound was prepared using a method analogous to that of 5,7-dichloro-2,3-dihydro-1H-inden-1-amine (A.2.13), 7-chloro-1-indanone replacing 5,7-dichloro-1-indanone.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:3]=[C:4]2[C:8](=[C:9]([Cl:11])[CH:10]=1)[CH:7]([NH2:12])[CH2:6][CH2:5]2.ClC1C=CC=C2C=1C(=O)CC2>>[Cl:11][C:9]1[CH:10]=[CH:2][CH:3]=[C:4]2[C:8]=1[CH:7]([NH2:12])[CH2:6][CH2:5]2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C2CCC(C2=C(C1)Cl)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=CC=C2CCC(C12)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound was prepared

Outcomes

Product
Name
Type
Smiles
ClC=1C=CC=C2CCC(C12)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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